3-Chloropyridazine-4-carbonitrile

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Pyridazine diversification with non-halogenated carbonitriles results in poor regioselectivity. 3-Chloropyridazine-4-carbonitrile offers the solution: - Orthogonal chloro (SNAr) and cyano handles for sequential C3/C4 derivatization. - 3-Chloro modulates nitrile electrophilicity-essential for tuning covalent probe reactivity. - Validated in T-type calcium channel blockers (J. Med. Chem. 2016) and antibacterial ribonucleosides (J. Med. Chem. 1984). Supplied at ≥95% purity; cold chain shipping preserves stability.

Molecular Formula C5H2ClN3
Molecular Weight 139.54 g/mol
CAS No. 1445-56-3
Cat. No. B072934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridazine-4-carbonitrile
CAS1445-56-3
Molecular FormulaC5H2ClN3
Molecular Weight139.54 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1C#N)Cl
InChIInChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H
InChIKeyGAQMHKPMJLFJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridazine-4-carbonitrile Properties & Sourcing


3-Chloropyridazine-4-carbonitrile (CAS 1445-56-3) is a heteroaromatic building block featuring a pyridazine core with chloro and cyano substituents at the 3- and 4-positions, respectively [1]. With a molecular formula of C₅H₂ClN₃ and a molecular weight of 139.54 g/mol, this crystalline solid exhibits a melting point of 41–42 °C [2] and a predicted solubility of 18 g/L in water at 25 °C [3]. Its dual reactive handles enable orthogonal derivatization via nucleophilic aromatic substitution at the chloro group and diverse cyano-group transformations . This specific substitution pattern is essential for accessing pyridazine-containing pharmacophores in central nervous system and anti-infective drug discovery programs [4][5].

Orthogonal chloro and cyano handles enable sequential, regioselective derivatization
Crystalline solid form supports convenient handling and automated dispensing
Established literature precedent in CNS drug discovery programs

3-Chloropyridazine-4-carbonitrile: Why Generics Fail


Substituting 3-chloropyridazine-4-carbonitrile with seemingly analogous pyridazine-carbonitriles (e.g., pyridazine-3-carbonitrile, pyridazine-4-carbonitrile) or non-halogenated pyridazines introduces critical synthetic and biological liabilities. The chloro substituent at C3 is essential for enabling regioselective nucleophilic aromatic substitution (SNAr) under mild conditions , a transformation that is not accessible on non-halogenated pyridazine-4-carbonitrile (CAS 68776-62-5). Furthermore, the electronic influence of the 3-chloro substituent modulates the electrophilicity of the nitrile group, thereby altering its propensity to form covalent adducts with biological nucleophiles such as cysteine thiols [1]. This electronic modulation is absent in non-halogenated pyridazine carbonitriles, which exhibit a different metabolic stability profile [1]. Additionally, the specific arrangement of the chloro and cyano groups in 3-chloropyridazine-4-carbonitrile provides a unique vector for diversification that is not matched by 3,6-dichloropyridazine (which contains an additional, and sometimes competing, reactive site) or by 4-chloropyridazine (which lacks the cyano group for orthogonal transformations) [2]. These differences directly impact reaction yields, product purity, and the biological activity of downstream derivatives, making simple substitution an untenable strategy for rigorous research and development.

Non-halogenated pyridazine-4-carbonitrile lacks SNAr reactivity, blocking key derivatization routes.

3,6-Dichloropyridazine introduces competing reactive sites, reducing regioselectivity without protection strategies.

Absence of the 3-chloro substituent may shift electrophilicity and metabolic stability profiles away from desired outcomes.

3-Chloropyridazine-4-carbonitrile Procurement Evidence


SNAr Reactivity vs. Pyridazine-4-carbonitrile

3-Chloropyridazine-4-carbonitrile possesses a chloro substituent at the C3 position, which acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective functionalization . In contrast, pyridazine-4-carbonitrile (CAS 68776-62-5) lacks any halogen substituent, rendering it inert to SNAr conditions. This functional distinction provides 3-chloropyridazine-4-carbonitrile with a unique synthetic handle for introducing amines, thiols, or alkoxides at the 3-position, a key transformation in the synthesis of complex pyridazine-containing pharmacophores.

SNAr Reactivity
Head-to-head
Chloro at C3 enables SNAr; non-halogenated pyridazine-4-carbonitrile unreactive
Enables regioselective derivatization
Non-halogenated analog inert to SNAr
Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Electrophilicity & Metabolic Stability vs. Pyridazine-3-carbonitrile

The electrophilicity of pyridazine carbonitriles dictates their propensity to form covalent adducts with biological nucleophiles, a key factor in both on-target inhibition and off-target toxicity. A comparative study of heteroaromatic carbonitriles in human liver microsomes demonstrated that pyridazine-3-carbonitrile derivatives are metabolized to thiazoline-containing products via a covalent glutathione-adduct pathway [1]. The study established a rank order of metabolic susceptibility: pyrimidine carbonitriles > pyridazine carbonitriles > pyridine carbonitriles [1]. While this specific study did not include 3-chloropyridazine-4-carbonitrile, the presence of the electron-withdrawing chloro group at the 3-position is expected to further modulate the electrophilicity of the adjacent cyano group relative to the unsubstituted pyridazine-3-carbonitrile core. This modulation can be exploited to fine-tune the reactivity of cysteine protease inhibitors, potentially reducing the formation of unwanted covalent adducts.

Electrophilicity & Metabolic Stability
Class-level inference
Pyridazine carbonitriles: intermediate electrophilicity (pyrimidine>pyridazine>pyridine). 3-Cl may further modulate.
Supports electrophilicity-informed building block selection
Class-level inference; 3-Cl effect to verify
Drug Metabolism Medicinal Chemistry Cysteine Protease Inhibition Electrophilicity

Dual Reactive Handles vs. 3,6-Dichloropyridazine

3-Chloropyridazine-4-carbonitrile offers two distinct reactive handles: a chloro group amenable to SNAr and a cyano group capable of diverse transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, or cycloadditions). In contrast, 3,6-dichloropyridazine contains two equivalent chloro groups, which can lead to competitive reactions and reduced regioselectivity unless carefully controlled . While the cyano group in 3-chloropyridazine-4-carbonitrile can be used for orthogonal functionalization without interfering with the chloro substituent, 3,6-dichloropyridazine requires more elaborate protection/deprotection strategies or selective mono-functionalization protocols to achieve similar diversity.

Dual Reactive Handles
Class-level inference
Orthogonal chloro and cyano handles enable sequential derivatization. 3,6-dichloropyridazine has two competing chloro groups.
Allows controlled, stepwise functionalization
3,6-Dichloropyridazine may require protection
Organic Synthesis Medicinal Chemistry Orthogonal Reactivity Building Blocks

Melting Point & Physical Form vs. Pyridazine-4-carbonitrile

3-Chloropyridazine-4-carbonitrile is a crystalline solid with a reported melting point of 41–42 °C [1], making it a convenient, free-flowing solid at room temperature that is easy to weigh and handle. In contrast, pyridazine-4-carbonitrile (CAS 68776-62-5) has a lower melting point of 43–45 °C , which, while still solid, may exhibit slightly different physical behavior. This small difference in melting point can be meaningful in automated solid-dispensing systems or when precise weighing under ambient conditions is critical.

Melting Point
Head-to-head
41–42 °C (target) vs 43–45 °C (pyridazine-4-carbonitrile)
Slightly lower MP may ease handling and dispensing
Literature values; context-dependent
Physicochemical Properties Solid Form Handling Procurement

Solubility Profile vs. 3-Chloropyridazine

The predicted aqueous solubility of 3-chloropyridazine-4-carbonitrile is 18 g/L at 25 °C [1]. While experimental solubility data for closely related pyridazine carbonitriles are scarce, the presence of the polar cyano group is expected to enhance water solubility compared to non-cyano substituted pyridazines like 3-chloropyridazine (no cyano group), which are likely more hydrophobic. This moderate aqueous solubility can be advantageous in biphasic reaction conditions or when aqueous workup is required.

Solubility Profile
Class-level inference
Predicted 18 g/L at 25 °C vs lower expected for 3-chloropyridazine (no cyano group)
Moderate solubility may aid biphasic workup
Calculated value; experimental confirmation advised
Solubility Reaction Optimization Process Chemistry

Proven Utility in CNS Drug Discovery

3-Chloropyridazine-4-carbonitrile has been directly utilized as a building block in the synthesis and optimization of brain-penetrant triple T-type calcium channel blockers for the treatment of epilepsy, as reported in a 2016 Journal of Medicinal Chemistry study [1]. The compound served as a precursor to pyridodiazepine derivatives, contributing to the identification of lead compound (3R,5S)-31c, which demonstrated efficacy in a rat model of absence-like epilepsy [1]. This documented use in a rigorous medicinal chemistry campaign provides concrete evidence of the compound's value in accessing biologically relevant chemical space. In contrast, non-halogenated pyridazine carbonitriles like pyridazine-4-carbonitrile lack the chloro handle required for such specific derivatizations and have not been reported in analogous CNS drug discovery contexts.

Literature Precedent
Head-to-head
Used in synthesis of brain-penetrant T-type calcium channel blockers (Siegrist 2016)
Reported use in CNS model studies
Direct literature precedent reduces synthetic risk
CNS Drug Discovery Medicinal Chemistry T-Type Calcium Channel Blockers

3-Chloropyridazine-4-carbonitrile Applications


CNS-Penetrant T-Type Calcium Channel Blockers

As demonstrated in the 2016 Journal of Medicinal Chemistry study, 3-chloropyridazine-4-carbonitrile serves as a critical building block for constructing pyridodiazepine scaffolds that act as triple T-type calcium channel blockers [1]. The chloro group enables the introduction of the benzodiazepine core via nucleophilic substitution, while the cyano group can be subsequently modified to optimize physicochemical properties and brain penetration [1].

Diverse Pyridazine Libraries via Orthogonal Derivatization

The orthogonal reactivity of the chloro and cyano groups allows for the sequential and regioselective introduction of diverse substituents at the 3- and 4-positions of the pyridazine ring. This capability is essential for generating focused libraries of pyridazine-containing compounds for screening against a range of biological targets, including kinases and GPCRs .

Cysteine Protease Inhibitors with Modulated Electrophilicity

The electrophilic character of the cyano group, which is influenced by the adjacent chloro substituent, makes 3-chloropyridazine-4-carbonitrile a valuable starting material for the design of reversible or irreversible cysteine protease inhibitors. By tuning the electronics of the pyridazine core, medicinal chemists can optimize both target engagement and metabolic stability, as informed by studies on related pyridazine carbonitriles [2].

Pyridazine Nucleoside Analogs for Anti-Infectives

As demonstrated in the 1984 Journal of Medicinal Chemistry study, 3-chloropyridazine-4-carbonitrile can be used to prepare mesoionic pyridazine ribonucleosides with antibacterial activity [3]. This application highlights the compound's utility in accessing nucleoside mimetics that may overcome resistance mechanisms in infectious diseases.

Application
Selection Property
Validation Focus
CNS-penetrant T-type calcium channel blocker research
Orthogonal reactivity for pyridodiazepine synthesis
In vivo seizure model response context
Diverse pyridazine library synthesis
Orthogonal chloro and cyano handles
Library diversity and regioselectivity assays
Cysteine protease inhibitor design
Electrophilicity modulation by 3-chloro group
Cysteine reactivity and metabolic stability assays
Anti-infective nucleoside analog research
Synthetic route to mesoionic ribonucleosides
Antibacterial screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloropyridazine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.